molecular formula C30H46O4 B1250055 Amooranin

Amooranin

Cat. No.: B1250055
M. Wt: 470.7 g/mol
InChI Key: SEOWASFHYNYGBU-RHXAIUOTSA-N
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Description

Amooranin is a triterpenoid compound isolated from the stem bark of the tropical tree Amoora rohituka, which is native to the Indian subcontinent. This compound has garnered significant attention due to its potent anticancer properties. It is known to induce apoptosis in cancer cells and has shown efficacy in overcoming multidrug resistance .

Scientific Research Applications

Amooranin has a wide range of scientific research applications, including:

Preparation Methods

Synthetic Routes and Reaction Conditions: Amooranin is typically extracted from the stem bark of Amoora rohituka. The extraction process involves the use of organic solvents to isolate the triterpenoid compound. The isolated compound is then purified using chromatographic techniques .

Industrial Production Methods: Industrial production of this compound involves large-scale extraction from the plant source, followed by purification processes. The use of advanced chromatographic methods ensures the high purity of the compound, which is essential for its application in pharmaceutical formulations .

Chemical Reactions Analysis

Types of Reactions: Amooranin undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which may exhibit different biological activities .

Mechanism of Action

Amooranin exerts its effects primarily through the induction of apoptosis in cancer cells. The mechanism involves the activation of caspases, which are proteolytic enzymes that play a crucial role in the execution of apoptosis. This compound also causes cell cycle arrest at the G2/M phase, leading to the inhibition of cell proliferation. Additionally, it modulates the expression of various genes involved in apoptosis, cell cycle regulation, and drug resistance .

Comparison with Similar Compounds

Uniqueness of Amooranin: this compound is unique due to its potent ability to induce apoptosis and overcome multidrug resistance in cancer cells. Its specific mechanism of action, involving caspase activation and G2/M cell cycle arrest, sets it apart from other similar triterpenoid compounds .

Properties

Molecular Formula

C30H46O4

Molecular Weight

470.7 g/mol

IUPAC Name

(4aS,6aS,6aS,6bR,8aR,12aS,14bS)-12a-(hydroxymethyl)-2,2,6a,6b,9,9-hexamethyl-10-oxo-3,4,5,6,6a,7,8,8a,11,12,13,14b-dodecahydro-1H-picene-4a-carboxylic acid

InChI

InChI=1S/C30H46O4/c1-25(2)13-15-29(24(33)34)16-14-27(5)19(20(29)17-25)7-8-22-28(27,6)11-9-21-26(3,4)23(32)10-12-30(21,22)18-31/h7,20-22,31H,8-18H2,1-6H3,(H,33,34)/t20-,21-,22-,27+,28+,29-,30+/m0/s1

InChI Key

SEOWASFHYNYGBU-RHXAIUOTSA-N

Isomeric SMILES

C[C@@]12CC[C@@H]3[C@@]([C@H]1CC=C4[C@]2(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)(CCC(=O)C3(C)C)CO

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(=O)C5(C)C)CO)C)C2C1)C)C(=O)O)C

Synonyms

25-hydroxy-3-oxoolean-12-en-28-oic acid
amooranin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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